molecular formula C16H15NO4S B7343206 2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid

2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid

Cat. No. B7343206
M. Wt: 317.4 g/mol
InChI Key: ZPZHBYAAWQMWLM-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid, commonly known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. TTP488 was initially developed as an antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of several diseases, including Alzheimer's disease (AD).

Mechanism of Action

TTP488 acts as a competitive antagonist of 2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid, which is a transmembrane receptor that binds to various ligands, including Aβ, and triggers intracellular signaling pathways that lead to neuroinflammation, oxidative stress, and neuronal dysfunction. By blocking this compound-mediated signaling, TTP488 can reduce the harmful effects of Aβ and other ligands on brain cells. TTP488 has also been shown to modulate the activity of microglia, the immune cells of the brain, which play a crucial role in the pathogenesis of AD.
Biochemical and Physiological Effects:
TTP488 has been shown to have several biochemical and physiological effects in the brain. The drug can reduce the levels of Aβ and other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the brain. TTP488 can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, TTP488 can improve synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Advantages and Limitations for Lab Experiments

TTP488 has several advantages for lab experiments. The drug is easy to synthesize and purify, and its chemical and physical properties are well-characterized. TTP488 has been extensively studied in animal models of AD, and its pharmacokinetics and pharmacodynamics have been well-established. However, there are some limitations to the use of TTP488 in lab experiments. The drug has a relatively short half-life and low brain penetration, which may limit its efficacy in some experimental settings. In addition, TTP488 has some off-target effects, such as inhibition of the insulin receptor, which may affect glucose metabolism and insulin signaling in the brain.

Future Directions

There are several future directions for the study of TTP488. One area of research is the optimization of the drug's pharmacokinetic and pharmacodynamic properties, such as increasing its brain penetration and extending its half-life. Another area of research is the identification of biomarkers that can predict the response to TTP488 treatment, which may help to select patients who are most likely to benefit from the drug. In addition, TTP488 may have potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis, which warrant further investigation. Finally, the combination of TTP488 with other drugs or therapies may enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of TTP488 involves several steps, starting from commercially available starting materials. The general strategy involves the coupling of a thiophene-containing cyclopropane derivative with an amino-substituted phenol, followed by the introduction of an acetic acid moiety. The final product is obtained after purification and characterization. The synthesis of TTP488 has been described in detail in the literature, and various modifications have been reported to improve the yield and purity of the compound.

Scientific Research Applications

TTP488 has been extensively studied for its potential therapeutic effects in various neurological disorders, particularly AD. The drug has been shown to inhibit 2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid-mediated signaling pathways, which are involved in the progression of AD. TTP488 has been tested in preclinical and clinical studies, and the results have been promising. In animal models of AD, TTP488 has been shown to reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive deficits. In clinical trials, TTP488 has been well-tolerated and has shown some efficacy in improving cognitive function in patients with mild to moderate AD.

properties

IUPAC Name

2-[3-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-15(19)8-21-12-3-1-2-11(6-12)17-16(20)14-7-13(14)10-4-5-22-9-10/h1-6,9,13-14H,7-8H2,(H,17,20)(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHBYAAWQMWLM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=CC=C2)OCC(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NC2=CC(=CC=C2)OCC(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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